7-Nitrogramine

Description

Contextualization within Indole (B1671886) Alkaloid Chemistry Research

Indole alkaloids constitute a vast and diverse class of naturally occurring compounds, all characterized by the presence of an indole structural moiety wikipedia.org. These compounds are predominantly derived from the amino acid tryptophan and are widely distributed in nature, playing significant roles in various biological systems wikipedia.org. A prominent example of a naturally occurring indole alkaloid is Gramine (B1672134) (3-(dimethylaminomethyl)indole), which is found in several plant species, including barley (Hordeum vulgare) nih.govwikipedia.org.

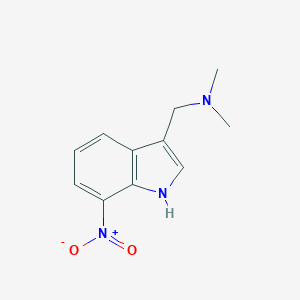

7-Nitrogramine is a synthetic analogue of Gramine, specifically modified by the introduction of a nitro group at the 7-position of the indole ring uni.lu. The strategic placement of functional groups, such as nitro moieties, is a common approach in synthetic organic chemistry to modulate the chemical reactivity and biological properties of indole-based compounds jpionline.org. This chemical modification allows for the exploration of new derivatives with potentially altered pharmacological profiles or enhanced utility as synthetic building blocks.

Significance of Nitrated Indole Derivatives in Chemical Biology

Indole derivatives, in general, are recognized for their wide array of biological activities, which include anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties jpionline.orgmdpi.comimpactfactor.orgnih.govmdpi.comnih.gov. The incorporation of a nitro group into the indole scaffold is a significant chemical modification that can profoundly influence these biological activities and serve as a critical intermediate in the synthesis of other complex and bioactive molecules jpionline.orgnih.govchemicalbook.comgoogle.comresearchgate.net.

For instance, other nitrated derivatives of gramine, such as 5-nitrogramine and 6-nitrogramine, have been investigated in various synthetic pathways researchgate.netnih.gov. Research has indicated that the position of the nitro group can be crucial for specific biological interactions; for example, a nitro group at the fifth position of the indole core in 5-nitroindole (B16589) derivatives has been identified as critical for binding to c-Myc G-quadruplexes, leading to observed anticancer activity nih.gov. Similarly, 7-nitroindole (B1294693), a related nitrated indole, serves as a valuable reactant for the preparation of various protein kinase inhibitors and other compounds with biological relevance chemicalbook.com. These examples underscore the importance of nitration as a precise tool in chemical biology for designing and synthesizing compounds with tailored properties.

Research Landscape and Emerging Directions for this compound Studies

Academic research involving this compound primarily highlights its utility as a key intermediate in the synthesis of other important compounds. Notably, this compound has been employed in the synthesis of nitrated tryptophan derivatives, such as 7-nitrotryptophan methyl ester researchgate.net. Furthermore, the synthesis of 4-nitrotryptophan (B14803151) derivatives from nitrogramines has been documented, emphasizing their role as versatile building blocks for more intricate and biologically active molecules, including the phytotoxins known as thaxtomins google.com.

The broader research landscape for indole derivatives continues to expand, driven by their significant therapeutic potential across various disease areas mdpi.com. Given the established importance of nitrated indoles in modulating biological activity and their proven utility as synthetic precursors, future academic investigations into this compound could explore its direct biological activities. Additionally, its unique structural features, particularly the nitro group at the 7-position, position it as a promising scaffold for the synthesis of novel compounds. This could lead to further structure-activity relationship (SAR) studies aimed at discovering new chemical entities with targeted pharmacological profiles.

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-9(8)4-3-5-10(11)14(15)16/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPUBNLOINGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167940 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654-34-8 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Nitrogramine and Its Analogues

Direct Synthesis Strategies for 7-Nitrogramine

The most straightforward approach to synthesizing this compound involves the direct functionalization of a pre-nitrated indole (B1671886) precursor. A notable method describes the preparation of this compound (referred to as compound 11) from 7-nitroindole (B1294693) (compound I) cdnsciencepub.com. This synthesis is essentially a Mannich-type reaction, a common method for introducing a dimethylaminomethyl group at the C-3 position of indoles, as seen in the synthesis of gramine (B1672134) itself from indole, formaldehyde (B43269), and dimethylamine (B145610) wikipedia.org.

In this reported synthesis, 7.0 grams of 7-nitroindole yielded 11.2 grams of crude this compound cdnsciencepub.com. The crude product had a melting point range of 47-59°C. Recrystallization from hot methanol (B129727) followed by the addition of water furnished the hydrate (B1144303) of this compound, with a melting point of 55-60°C. Alternatively, recrystallization from boiling toluene (B28343) with azeotropic removal of water provided the anhydrous compound, exhibiting a melting point of 61-62°C cdnsciencepub.com.

Table 1: Direct Synthesis of this compound from 7-Nitroindole

| Starting Material | Product | Yield (Crude) | Melting Point (Crude) | Melting Point (Hydrate) | Melting Point (Anhydrous) |

| 7-Nitroindole | This compound | 11.2 g (from 7.0 g SM) | 47-59°C | 55-60°C | 61-62°C |

Indirect Synthesis Pathways via Nitrated Indole Precursors

Indirect synthetic routes to this compound often involve the nitration of indole or indole alkaloid scaffolds, or the modification of other nitrated indole derivatives. The challenge lies in achieving regioselectivity for the C-7 position.

Approaches Utilizing 5-Nitrogramine Derivatives

While 5-Nitrogramine (PubChem CID 18882) is a known compound and a useful intermediate in organic synthesis, such as for the preparation of 5-nitro-DL-tryptophan chemicalbook.com, current literature does not extensively detail its direct conversion or its derivatives being used as precursors specifically for the synthesis of this compound. Instead, 5-Nitrogramine and its derivatives are typically employed in the synthesis of other nitrated indole compounds, for instance, 5-nitro-3-(methoxymethyl)indole from the cyanation of 5-nitrogramine google.com or 2-methyl-5-nitroindole-3-acetic acid from 2-methyl-5-nitrogramine acs.org. A modified malonic ester reaction of "appropriate nitrogramine analogs" has been used to synthesize various N-acetyl-nitrotryptophan methyl esters, including the 7-nitro isomer, suggesting that nitrogramine derivatives can be starting materials for other complex indole structures rather than interconverting between nitro-positions nih.gov.

Nitration Reactions of Indole and Indole Alkaloid Scaffolds

Nitration of the indole ring is a critical step in accessing nitrated indole precursors. Generally, electrophilic substitution on indole preferentially occurs at the C-3 position due to the stability of the intermediate cation wikipedia.orgbhu.ac.in. If the C-3 position is occupied, substitution may occur at C-2, and then at C-6 bhu.ac.in. Achieving regioselective nitration at the C-7 position is particularly challenging.

However, a specific method for producing 7-nitroindoles, including 7-nitroindole, in good yields has been reported google.com. This process involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate (B79036) google.com. Notably, this reaction unexpectedly resulted in nitration at the 7-position instead of the more common 5-position google.com. Following nitration, the product is hydrolyzed with sodium hydroxide (B78521) to yield the desired 7-nitroindole google.com. The starting material, sodium 1-acetylindoline-2-sulfonate, can be prepared in two steps from indoline (B122111) google.com.

Another strategy to direct nitration to the 7-position involves the use of a tosyl group on the indole nitrogen (N1) . This protecting group can influence the regioselectivity of electrophilic nitration, favoring the C-7 position. Non-acidic nitrating agents like benzoyl nitrate and ethyl nitrate are often employed in indole nitration to prevent polymerization, though these typically lead to 3-nitro derivatives or 2-nitro derivatives if C-3 is substituted bhu.ac.inresearchgate.net.

Nucleophilic Substitution Reactions in Nitroindole Systems

Nucleophilic substitution reactions can be utilized to introduce various functionalities onto nitroindole systems, potentially leading to 7-substituted indoles. For instance, the nucleophilic substitution reaction of 1-methoxy-6-nitroindole with sodium cyanide has been shown to yield 7-cyano-6-nitroindole, among other products researchgate.net. This demonstrates that the 7-position of a nitroindole scaffold can be amenable to nucleophilic attack under specific conditions. While this example does not directly describe the formation of this compound, it illustrates a pathway for functionalizing the C-7 position of nitroindoles through nucleophilic substitution, which could be part of a multi-step synthesis.

Mechanistic Studies of this compound Synthesis Reactions

The synthesis of this compound from 7-nitroindole via the Da Settimo method is understood to proceed through a Mannich reaction mechanism cdnsciencepub.com. In a typical Mannich reaction involving indoles, an iminium ion is formed from the reaction of formaldehyde and a secondary amine (like dimethylamine). The electron-rich C-3 position of the indole then acts as a nucleophile, attacking the iminium ion to form the gramine derivative wikipedia.org. For 7-nitroindole, the C-3 position remains the most reactive site for this electrophilic attack, leading to this compound.

For the nitration of indole scaffolds, the mechanism generally involves electrophilic aromatic substitution wikipedia.orgbhu.ac.inrsc.org. The unusual regioselectivity observed for nitration at the C-7 position, as seen in the synthesis of 7-nitroindole from sodium 1-acetylindoline-2-sulfonate, is a key mechanistic aspect google.com. This regioselectivity is influenced by the specific activating or directing groups present on the indole ring, such as the 1-acetyl-2-sulfonate moiety, which can alter the electronic distribution and reactivity profile of the indole nucleus, leading to preferential attack at C-7 by the nitrating agent (e.g., acetyl nitrate) google.com. Further mechanistic studies would delve into the transition states and intermediates that favor this specific regiochemical outcome, potentially involving steric or electronic factors that make the C-7 position more accessible or reactive under these particular conditions.

Spectroscopic Characterization Techniques for 7 Nitrogramine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the carbon-hydrogen framework and functional groups present in a molecule.

1H NMR spectroscopy would provide information on the number, type, and environment of hydrogen atoms in 7-Nitrogramine. Based on its structure, several distinct proton environments would be anticipated:

Indole (B1671886) NH proton: The indole N-H proton typically resonates as a broad singlet in the downfield region, often exchanging with deuterated solvents like D₂O.

Aromatic protons: The protons on the indole ring, particularly those adjacent to the nitro group and the indole nitrogen, would exhibit distinct chemical shifts and coupling patterns. The nitro group at position 7 would significantly deshield nearby protons. Aromatic protons generally appear in the δ 6.5-8.5 ppm range libretexts.org.

Methylene (B1212753) protons (–CH₂–N(CH₃)₂): The methylene protons directly attached to the indole ring at position 3 would appear as a singlet or a simple multiplet, depending on their environment and any long-range coupling. Their chemical shift would be influenced by the adjacent indole ring and the nitrogen atom.

N,N-Dimethyl protons (–N(CH₃)₂): The two methyl groups attached to the nitrogen atom would be chemically equivalent and typically appear as a sharp singlet in the upfield region, often around δ 2.0-3.0 ppm msu.edu.

The integration of each signal would correspond to the number of protons in that particular environment, and the multiplicity (splitting pattern) would reveal the number of neighboring protons, providing crucial connectivity information.

Expected 1H NMR Data for this compound (Illustrative)

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Indole NH | 9.0 - 11.0 | Broad singlet | 1H |

| Aromatic (Indole) | 6.5 - 8.5 | Multiplets (dd, d, t) | 4H |

| Methylene (–CH₂–) | 3.0 - 4.0 | Singlet | 2H |

| N,N-Dimethyl (–N(CH₃)₂) | 2.0 - 3.0 | Singlet | 6H |

13C NMR spectroscopy would reveal the number of distinct carbon environments in this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, providing insights into the hybridization and substitution patterns.

Aromatic carbons: The carbons of the indole ring would resonate in the aromatic region (δ 100-160 ppm) msu.edu. The carbon bearing the nitro group (C-7) would be significantly deshielded, while quaternary carbons (e.g., C-3a, C-7a) would appear as singlets.

Methylene carbon (–CH₂–N(CH₃)₂): The carbon of the methylene group directly attached to the indole ring would appear in the aliphatic region, influenced by the adjacent nitrogen and aromatic system.

N,N-Dimethyl carbons (–N(CH₃)₂): The two methyl carbons would be equivalent and appear as a single resonance in the upfield aliphatic region.

Expected 13C NMR Data for this compound (Illustrative)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Quaternary) | 120 - 150 |

| Aromatic (CH) | 100 - 140 |

| Methylene (–CH₂–) | 40 - 60 |

| N,N-Dimethyl (–N(CH₃)₂) | 40 - 50 |

Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space correlations between nuclei, aiding in the unambiguous assignment of complex spectra and confirmation of molecular structure emerypharma.comepfl.chrutgers.edu.

COSY (COrrelation SpectroscopY): A COSY spectrum reveals proton-proton couplings, showing cross-peaks for protons that are coupled to each other through two or three bonds epfl.chprinceton.edusdsu.edu. For this compound, COSY would help establish the connectivity within the aromatic ring system of the indole, identifying adjacent protons. For example, correlations between H-4, H-5, and H-6 (if they are coupled) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their directly attached carbons (¹H-¹³C) epfl.chrutgers.eduprinceton.edusdsu.edu. This experiment is invaluable for assigning carbon signals once the proton assignments are known. For this compound, HSQC would show cross-peaks for each CH, CH₂, and CH₃ group, directly linking the proton signals to their corresponding carbon signals. For instance, the methylene protons would correlate with their methylene carbon, and the dimethyl protons would correlate with their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range proton-carbon correlations, typically through two, three, or sometimes four bonds epfl.chprinceton.edusdsu.edu. This technique is particularly useful for identifying quaternary carbons (carbons with no directly attached protons) and for establishing connectivity across quaternary centers or through heteroatoms. For this compound, HMBC would show correlations between the indole NH proton and adjacent carbons, between the methylene protons and the indole carbons to which they are attached or nearby, and between the dimethyl protons and the methylene carbon. It would also help confirm the position of the nitro group by showing long-range correlations from aromatic protons to the carbon bearing the nitro group.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pathways wikipedia.org.

HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of a compound msu.edu. For this compound (C₁₁H₁₃N₃O₂), the monoisotopic mass is 219.10077 Da uni.lu.

An HRMS analysis would typically show a protonated molecular ion ([M+H]⁺) at m/z 220.10805, or other adducts like [M+Na]⁺ at m/z 242.08999, which would confirm the molecular formula C₁₁H₁₃N₃O₂ based on the precise mass measurement uni.lu. The high accuracy of HRMS distinguishes the target compound from other molecules with similar nominal masses but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions to produce characteristic product ions, providing detailed structural information lcms.czgithub.io. This technique is crucial for elucidating the connectivity and identifying specific functional groups within the molecule.

For this compound, MS/MS would involve isolating the molecular ion (e.g., [M+H]⁺) and then subjecting it to collision-induced dissociation (CID) github.ioyoutube.com. Expected fragmentation pathways for nitro-containing indole derivatives often include:

Loss of the nitro group: A common fragmentation for nitro compounds is the loss of NO (30 Da) or NO₂ (46 Da) usp.orgnih.gov. For this compound, the loss of NO₂ from the indole ring would be a significant fragmentation pathway.

Loss of the dimethylaminomethyl side chain: The cleavage of the bond between the indole ring and the methylene group, or further fragmentation of the dimethylaminomethyl moiety, would yield characteristic fragment ions. For instance, the loss of the entire –CH₂N(CH₃)₂ group or parts of it (e.g., loss of N(CH₃)₂).

Indole ring fragmentation: Further fragmentation of the indole core itself would produce smaller, characteristic ions, which can be indicative of the substitution pattern on the indole ring.

The analysis of these fragmentation patterns would provide strong evidence for the presence and location of the nitro group and the dimethylaminomethyl side chain on the indole core, complementing the NMR data for a complete structural assignment.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. Each bond and functional group in a molecule vibrates at a characteristic frequency, leading to a unique IR spectrum that acts as a "fingerprint" for the compound.

Infrared (IR) Spectroscopy

For this compound (N,N-Dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine), the expected IR spectrum would exhibit absorption bands characteristic of its indole ring, the nitro group, and the N,N-dimethylaminomethyl side chain. While specific experimental IR data for this compound is not widely reported, the following are typical absorption ranges for the functional groups present in its structure uni.lunih.govnih.govsci-toys.com:

N-H Stretching (Indole): The indole N-H bond typically shows a stretching vibration in the region of 3400-3450 cm⁻¹. This band is usually sharp and of medium intensity.

Aromatic C-H Stretching: Vibrations from the C-H bonds of the aromatic indole ring are expected above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching (from -N(CH₃)₂): The methyl groups of the N,N-dimethylaminomethyl moiety will exhibit characteristic C-H stretching vibrations. Asymmetric stretching typically occurs around 2960 cm⁻¹ and symmetric stretching around 2870 cm⁻¹. For tertiary amines like the dimethylamino group, C-H stretching may also be observed in the 2769-2821 cm⁻¹ range.

Nitro Group (NO₂) Asymmetric Stretching: The nitro group is a strong absorber in the IR spectrum, characterized by two intense bands. The asymmetric stretching vibration of the N-O bond is typically observed in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds uni.lunih.govsci-toys.com.

Nitro Group (NO₂) Symmetric Stretching: The symmetric stretching vibration of the N-O bond in aromatic nitro compounds usually appears in the range of 1360-1290 cm⁻¹ uni.lunih.govsci-toys.com. Both nitro group bands are generally strong and serve as key diagnostic features.

C-N Stretching (Aliphatic Amine): The C-N stretching vibration from the dimethylamino group is expected in the region of 1250-1020 cm⁻¹ nih.gov.

Aromatic Ring Vibrations (C=C Stretching): The indole aromatic ring will show characteristic C=C stretching vibrations, typically appearing as medium to strong bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound:

Table 1: Expected/Typical IR Absorption Bands for this compound

| Functional Group / Bond Type | Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |

| Indole N-H | 3400-3450 | Stretching | Medium-Sharp |

| Aromatic C-H | 3000-3100 | Stretching | Medium |

| Aliphatic C-H (-CH₃) | 2960 (asym.), 2870 (sym.) | Stretching | Medium |

| Aliphatic C-H (-N(CH₃)₂) | 2769-2821 | Stretching | Medium |

| Nitro (N-O) | 1550-1475 | Asymmetric Stretching | Strong |

| Nitro (N-O) | 1360-1290 | Symmetric Stretching | Strong |

| C-N (Aliphatic) | 1250-1020 | Stretching | Medium |

| Aromatic C=C | 1600-1585, 1500-1400 | In-ring Stretching | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb UV or visible light due to electronic transitions (e.g., π→π* or n→π*). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from UV-Vis spectra, providing information about the extent of conjugation and the presence of specific electronic systems.

The N,N-dimethylaminomethyl group at position 3 of the indole ring in this compound acts as an auxochrome. Auxochromes are substituents that, while not chromophores themselves, can influence the absorption characteristics of a chromophore by altering the electron distribution within the conjugated system. Being an electron-donating group, the dimethylamino moiety in this compound could potentially cause further bathochromic shifts and hyperchromic effects (increase in intensity) by extending the conjugation or altering the energy levels of the electronic transitions. The exact position and intensity of the absorption bands would depend on the interplay between the electron-withdrawing nitro group and the electron-donating dimethylamino group, as well as their specific positions on the indole scaffold.

Table 2: UV-Vis Absorption Data for 7-Nitroindole (B1294693) (Analogous Compound)

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 7-Nitroindole | 2-propanol | 365 | π→π* (expected) | |

| 7-Nitroindole | ACN/H₂O | 369 | π→π* (expected) |

Note: The data presented for UV-Vis spectroscopy is for 7-nitroindole, a closely related structural analogue. While the core chromophoric system (nitroindole) is similar, the presence of the dimethylaminomethyl group in this compound may lead to variations in the exact λmax and molar absorptivity values due to its auxochromic effects.

Computational Chemistry Investigations of 7 Nitrogramine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) studies, particularly those based on density functional theory (DFT), are crucial for understanding the electronic properties and reactivity of molecules. These methods calculate the electronic structure, including orbital energies, charge distributions, and electrostatic potentials, which are fundamental to predicting chemical behavior wikipedia.org.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency for systems of moderate size wikipedia.org. For 7-Nitrogramine, DFT calculations can provide detailed information about its ground-state electronic structure. This includes:

Geometry Optimization: Determining the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO) and their energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO can provide insights into chemical reactivity and kinetic stability.

Charge Distribution: Analyzing the distribution of electron density and partial atomic charges across the molecule, which helps in understanding its polarity and sites prone to electrophilic or nucleophilic attack.

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation and to identify characteristic vibrational modes.

While specific detailed DFT findings for this compound are not extensively reported in the readily available literature, such studies would typically yield data similar to the illustrative examples below, providing a foundational understanding of its intrinsic chemical nature.

Illustrative Data: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value (Illustrative) | Unit |

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 4.62 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -1234.567 | Hartree |

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to investigate the excited electronic states of molecules. This is particularly important for understanding photophysical processes such as light absorption and emission nih.govq-chem.comunits.it. For this compound, TD-DFT can be applied to:

Vertical Excitation Energies: Predicting the energies required to promote an electron from the ground state to various excited states, corresponding to the absorption maxima in its UV-Vis spectrum.

Oscillator Strengths: Quantifying the probability of these electronic transitions, which relates to the intensity of absorption bands.

Excited State Geometries: Optimizing the molecular structure in different excited states, revealing conformational changes upon excitation.

Emission Properties: Predicting fluorescence or phosphorescence energies and characteristics, although this often requires more advanced considerations of non-radiative decay pathways rsc.org.

TD-DFT is a cost-effective method for calculating excited states of large molecules and can be used to locate and compute free energies of first-order saddle points in excited states, which is relevant for photochemical reactions units.itdiva-portal.org. While specific TD-DFT data for this compound are not widely published, the method would provide insights into its potential photochemistry and spectroscopic features.

Illustrative Data: Predicted Electronic Transitions of this compound (Hypothetical TD-DFT Data)

| Transition | Excitation Energy (Illustrative) | Wavelength (Illustrative) | Oscillator Strength (Illustrative) | Character (Illustrative) |

| S0 -> S1 | 3.85 eV | 322 nm | 0.15 | π -> π |

| S0 -> S2 | 4.50 eV | 275 nm | 0.08 | n -> π |

| S0 -> S3 | 5.10 eV | 243 nm | 0.25 | π -> π* |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time by solving Newton's equations of motion wikipedia.org. For this compound, MD simulations can provide dynamic insights into its behavior in various environments, such as in solution or interacting with biological membranes or proteins. These simulations can reveal:

Conformational Dynamics: How the molecule's shape changes and fluctuates over time, including the flexibility of its side chains and the indole (B1671886) ring system.

Solvation Effects: The interactions of this compound with solvent molecules (e.g., water), including hydrogen bonding patterns and solvent cage effects.

Diffusion and Mobility: How this compound moves and translates within a given system.

Interaction with Complex Systems: When simulated with biomolecules, MD can show how this compound interacts with lipid bilayers or the dynamic adjustments of a protein binding site upon ligand binding nih.govnih.govmdpi.com.

Illustrative Data: Conformational Analysis of this compound (Hypothetical MD Simulation Data)

| Conformational Parameter | Average Value (Illustrative) | Standard Deviation (Illustrative) |

| Indole-Nitro Dihedral | 15.2° | 2.1° |

| C3-Side Chain Torsion | 65.8° | 8.5° |

| Radius of Gyration | 3.5 Å | 0.2 Å |

Molecular Docking Studies in the Context of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) with a macromolecular target (receptor), such as a protein or enzyme nih.govwustl.edu. For this compound, molecular docking studies would aim to:

Predict Binding Poses: Identify the most energetically favorable conformations of this compound within a specific binding site of a target macromolecule.

Estimate Binding Affinity: Calculate a scoring function value that estimates the strength of the interaction between this compound and its target.

Elucidate Key Interactions: Identify specific amino acid residues in a protein that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with this compound nutricion.org.

Virtual Screening: Screen large databases of compounds to identify potential targets or to find molecules that bind to a known target with high affinity nih.gov.

Molecular docking is a widely used tool in drug discovery for hit identification and lead optimization, allowing for the characterization of small molecule behavior in binding sites wustl.edumdpi.comnih.gov. While specific docking results for this compound are not found in the provided search results, the method is broadly applicable to understanding its potential biological interactions.

Illustrative Data: Predicted Binding Affinity of this compound (Hypothetical Molecular Docking Data)

| Target Protein (Illustrative) | Docking Score (Illustrative) | Predicted Binding Mode (Illustrative) | Key Interactions (Illustrative) |

| Protein X (PDB ID: 1ABC) | -8.5 kcal/mol | Hydrogen bond with Ser100 | Hydrophobic interactions with Phe50, Leu75 |

| Protein Y (PDB ID: 2DEF) | -7.2 kcal/mol | Pi-stacking with Trp200 | Van der Waals with Ala120 |

In Silico Predictions of Chemical Behavior and Stability

In silico prediction methods leverage computational models to forecast various chemical behaviors and the stability of compounds without experimental synthesis or testing researchgate.netnih.goveuropa.eu. For this compound, these predictions can include:

Physicochemical Properties: Predicting properties such as logP (lipophilicity), aqueous solubility, pKa (acid dissociation constant), and molecular weight, which are crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile nih.goveuropa.eu.

Metabolic Stability: Forecasting potential sites of metabolic degradation and the likely metabolic pathways, which can influence a compound's half-life in biological systems.

Chemical Reactivity: Identifying reactive sites and predicting susceptibility to various chemical reactions (e.g., hydrolysis, oxidation, reduction) based on electronic structure and reaction mechanisms researchgate.netresearchgate.netacs.org.

Degradation Pathways: Predicting potential degradation products under different environmental or physiological conditions researchgate.net.

These predictions are valuable for early-stage assessments in chemical and pharmaceutical research, helping to prioritize compounds with desirable properties.

Illustrative Data: Predicted Physicochemical Properties of this compound (Hypothetical In Silico Data)

| Property | Predicted Value (Illustrative) | Unit |

| LogP (octanol-water) | 1.7 | - |

| Aqueous Solubility | 0.15 | mg/mL |

| pKa (basic nitrogen) | 4.2 | - |

| Topological Polar Surface Area (TPSA) | 68.9 | Ų |

Cheminformatics Approaches in this compound Research

Cheminformatics combines computational and informational techniques to analyze chemical data, enabling the extraction of knowledge from large datasets and the design of new molecules mdpi.combenthambooks.com. In the context of this compound research, cheminformatics approaches can be applied to:

Structural Alerts and Property Prediction: Identifying substructures within this compound that are associated with specific chemical behaviors, activities, or potential liabilities (e.g., structural alerts for chronic toxicity) rsc.org.

Similarity Searching: Identifying structurally similar compounds to this compound from chemical databases, which might share similar properties or activities.

Quantitative Structure-Activity Relationships (QSAR) / Quantitative Structure-Property Relationships (QSPR): Developing models that correlate the chemical structure of this compound (represented by molecular descriptors) with its biological activity or physicochemical properties. While specific QSAR/QSPR models for this compound are not found, it would be a typical application for this class of compounds europa.eu.

Chemical Space Exploration: Mapping the chemical space around this compound to identify novel derivatives with improved properties.

These methods allow for efficient data analysis and hypothesis generation in chemical research.

Illustrative Data: Cheminformatics Descriptors for this compound (Hypothetical Data)

| Descriptor (Illustrative) | Value (Illustrative) |

| Molecular Weight | 219.24 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Aromatic Rings | 2 |

| Murcko Scaffold | Indole |

Chemical Reactivity and Derivatization Studies of 7 Nitrogramine

Reactivity of the Nitro Group (e.g., Reduction to Amino Groups)

The nitro group (-NO2) at the 7-position of 7-Nitrogramine is a key reactive site, primarily susceptible to reduction reactions. The reduction of aromatic nitro groups to amino groups (-NH2) is a fundamental transformation in organic chemistry, enabling subsequent derivatizations. For compounds structurally related to this compound, such as 7-nitroindole (B1294693), this reduction has been successfully achieved.

One effective method for converting 7-nitroindole to 7-aminoindole involves catalytic hydrogenation. For instance, a quantitative yield of 7-aminoindole was obtained from a mixture of 7-nitroindoles using hydrogen gas (1 bar) and palladium on carbon (Pd/C) as the catalyst in toluene (B28343) at room temperature. Another reported synthesis of 7-aminoindole from 4-chloro-7-nitroindole utilized 10% palladium on charcoal in methanol (B129727) containing sodium hydroxide (B78521) under an initial hydrogen pressure of 3 atmospheres.

The reduction process typically proceeds through intermediate stages, including nitroso and N-hydroxylamino derivatives, before yielding the final amino product. The resulting 7-aminogramine (if the gramine (B1672134) side chain remains intact) or 7-aminoindole (if the side chain is removed or modified) provides a nucleophilic site for further chemical modifications.

Table 1: Examples of Nitro Group Reduction in Indole (B1671886) Derivatives

| Starting Compound | Nitro Group Position | Reducing Agent & Conditions | Product | Yield | Reference |

| 7-Nitroindole | 7 | H₂ (1 bar), Pd/C, Toluene, Room Temperature | 7-Aminoindole | Quantitative | |

| 4-Chloro-7-nitroindole | 7 | H₂, 10% Pd/C, Methanol, NaOH, 3 atm Pressure | 7-Aminoindole | 43% | |

| Aromatic Nitro Compounds | - | H₂, Pd/C or Raney Nickel, Fe/AcOH, Zn/AcOH, SnCl₂, Na₂S | Anilines (Amines) | Variable |

Indole Ring System Reactivity

While 7-nitroindole is considered a highly reactive intermediate for various chemical syntheses, the 7-substituent can also impart steric or electronic hindrance, making it a "poor substrate" for certain reactions. For example, 7-nitroindole showed only approximately 10% conversion in a Rh(II)-catalyzed cyclopropanation-ring expansion reaction, indicating that substituents at the 7-position can significantly impede the efficiency of such transformations.

The gramine moiety, specifically the N,N-dimethylaminomethyl group at the 3-position, is a well-known synthetic handle. Gramine and its quaternary salts are valuable intermediates because the dimethylamino group is readily displaced by various nucleophiles. This characteristic reactivity at the C3 position, facilitated by the leaving group ability of the dimethylamino group, allows for the introduction of diverse substituents onto the indole ring. An example of this is the cyanation of 5-nitrogramine to form 5-nitro-3-(methoxymethyl)indole, demonstrating the susceptibility of the gramine side chain to nucleophilic attack and displacement. This facile displacement is a critical aspect of this compound's reactivity, enabling the synthesis of a wide array of 3-substituted indole derivatives.

Chemical Derivatization for Enhanced Research Applications

Derivatization involves chemical modification of a compound to improve its analytical properties, such as detectability or separation efficiency. For this compound, derivatization strategies can leverage its nitro group, indole N-H, and the gramine side chain.

Strategies for Improved Spectroscopic Detection

Derivatization can significantly enhance the spectroscopic detection of compounds by introducing chromophores or fluorophores, thereby improving UV-Vis absorbance or fluorescence properties. While this compound itself possesses a nitro group that can contribute to UV absorption, converting it to an amino group (7-aminogramine) opens up possibilities for reaction with highly sensitive fluorescent or chromogenic reagents.

Common derivatization reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) are widely used to label primary and secondary amine groups, yielding fluorescent products. If this compound is first reduced to 7-aminogramine, the newly formed amino group would be amenable to such derivatizations, leading to enhanced spectroscopic detection, particularly in complex matrices. Derivatization can also be employed to enhance ionization efficiency for mass spectrometry, a technique crucial for sensitive detection.

Derivatization for Chromatographic Separation Optimization

Derivatization is a valuable tool in chromatography to modify the physical and chemical properties of analytes, thereby optimizing their separation and detection. For instance, derivatization can increase analyte volatility for gas chromatography (GC) or alter polarity for liquid chromatography (LC), leading to better resolution and reduced peak tailing.

For gramine-type compounds, derivatization has been successfully applied. Bis(trimethylsilyl)-trifluoroacetamide (BSTFA) has been used to derivatize gramine for analysis by gas-liquid chromatography (GLC), improving its separation characteristics. Similar silylation or acylation strategies could be applied to this compound, particularly if the indole N-H or the amino group (after reduction of the nitro group) is targeted, to enhance its volatility or modify its interaction with stationary phases, thereby optimizing chromatographic separation.

Introduction of Reporter Groups for Specific Research Probes

The inherent reactivity of this compound, particularly the facile displacement of the dimethylamino group at C3, makes it an excellent precursor for introducing various reporter groups. The gramine moiety's ability to undergo nucleophilic substitution allows for the incorporation of diverse functionalities at the 3-position of the indole ring. This can include the attachment of fluorescent tags, biotin, or other molecular probes for use in biochemical assays, imaging, or affinity studies.

Furthermore, the nitro group, once reduced to an amino group, provides another handle for derivatization. Amino groups can be readily functionalized through reactions such as acylation, alkylation, sulfonylation, or coupling with activated esters, enabling the attachment of a wide range of reporter groups. These derivatizations can convert this compound into specific research probes, allowing for its application in studying biological interactions, target engagement, or as a component in more complex molecular architectures.

Table 2: Derivatization Strategies for Indoles and Amines

| Derivatization Goal | Functional Group Targeted | Derivatization Reagent/Type | Effect on Detection/Separation | Reference |

| Enhanced Spectroscopic Detection | Amine (post-reduction) | NBD-Cl, NBD-F | Introduces fluorescence/chromophore | |

| Enhanced Spectroscopic Detection | General | Reagents to enhance ionization for MS | Improved MS signal | |

| Chromatographic Separation (GC) | Indole N-H, Amines | Bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | Increases volatility | |

| Chromatographic Separation (General) | Polar groups | Reagents to reduce polarity/increase volatility | Improves separation, reduces tailing | |

| Introduction of Reporter Groups | C3 (Gramine moiety) | Nucleophiles (e.g., cyanide) | Replacement of dimethylamino group | |

| Introduction of Reporter Groups | Amine (post-reduction) | Acylation, Alkylation, Sulfonylation, Amide coupling | Attaches diverse probes |

Analytical Method Development and Validation for 7 Nitrogramine

Chromatographic Methodologies

Chromatographic techniques are fundamental for separating 7-Nitrogramine from its matrix components, impurities, and degradation products.

HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds, or those that require separation in solution. For a compound like this compound, which contains a nitro group and an indole (B1671886) moiety, reversed-phase HPLC (RP-HPLC) is typically the preferred mode due to its versatility and applicability to a wide range of organic compounds pharmtech.com.

Method development for this compound by HPLC would involve optimizing several parameters to achieve adequate resolution, sensitivity, and peak shape. A common starting point would be a C18 stationary phase column, given its broad applicability for compounds of varying polarity pharmtech.com. The mobile phase would likely consist of an aqueous component (e.g., water, buffered solutions) and an organic modifier (e.g., acetonitrile (B52724) or methanol) pharmtech.com. The pH of the aqueous phase can significantly influence the retention and selectivity, especially for ionizable compounds, although this compound is not expected to be highly ionizable under typical RP-HPLC conditions. Gradient elution is often employed to separate compounds with a wide range of polarities or to improve resolution of closely eluting peaks, which would be beneficial for potential impurities of this compound pharmtech.com.

Detection would commonly be achieved using a UV-Visible detector, as nitro-substituted aromatic compounds typically exhibit strong UV absorbance. The specific wavelength for detection would be optimized based on the compound's maximum absorption wavelength (λmax) to ensure high sensitivity. Typical flow rates range from 0.8 to 1.5 mL/min, and column temperatures are often maintained between 25°C and 40°C to ensure stable retention times and efficient separation pharmtech.com.

An illustrative set of HPLC parameters that might be explored during method development for this compound is presented in Table 1.

Table 1: Illustrative HPLC Method Development Parameters for this compound

| Parameter | Typical Range/Consideration |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water or Aqueous Buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile or Methanol) |

| Elution Mode | Gradient |

| Flow Rate | 0.8 – 1.2 mL/min |

| Column Temperature | 30 – 40 °C |

| Detection | UV-Vis (Wavelength optimized for this compound's λmax) |

| Injection Volume | 5 – 20 µL |

Gas Chromatography (GC) is suitable for volatile or semi-volatile compounds that are thermally stable. Given this compound's molecular weight (219.24 g/mol ) and structure, it may be amenable to GC analysis, although its thermal stability would need to be thoroughly assessed uni.lu. GC method development involves selecting the appropriate column, optimizing temperature programs, and choosing a suitable detector axionlabs.comchromacademy.com.

A common choice for a general-purpose GC column is a 5% phenyl-95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), which is versatile for separating a wide range of compounds axionlabs.com. The column dimensions, such as length (e.g., 30 m), internal diameter (e.g., 0.25 mm), and film thickness (e.g., 0.25 µm), would be optimized to achieve desired resolution and analysis time axionlabs.com.

The oven temperature program is crucial for GC separation. A typical approach starts with an initial low temperature hold, followed by a ramp to a higher temperature to elute all analytes and matrix components axionlabs.commedcraveonline.com. Injector and detector temperatures also need optimization to ensure efficient vaporization and detection without degradation axionlabs.com. Helium is commonly used as the carrier gas medcraveonline.com.

Detection for GC can be achieved using various detectors, such as a Flame Ionization Detector (FID) for general organic compounds, or more selectively, an Electron Capture Detector (ECD) for nitro-containing compounds like this compound, which are highly electronegative. However, for higher specificity and confirmation, coupling GC with Mass Spectrometry (GC-MS) is preferred chromacademy.comresearchgate.net.

An illustrative set of GC parameters that might be considered for this compound is presented in Table 2.

Table 2: Illustrative GC Method Development Parameters for this compound

| Parameter | Typical Range/Consideration |

| Column | DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (Constant flow or pressure) |

| Injector Temperature | 250 – 300 °C |

| Detector Temperature | 280 – 320 °C |

| Oven Temperature Program | Initial: 70-100°C (hold 1-5 min); Ramp: 10-20°C/min; Final: 240-280°C (hold 3-10 min) nih.gov |

| Injection Volume | 1.0 – 2.0 µL |

| Detector | FID or ECD (for general quantification); MS (for specificity) |

Mass Spectrometry-Based Analytical Platforms

Coupling chromatographic techniques with mass spectrometry provides enhanced selectivity and sensitivity, crucial for complex matrices and trace-level analysis.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful technique for the quantification and identification of compounds, offering high specificity and sensitivity, particularly in complex matrices thermofisher.comchromatographyonline.com. For this compound, LC-MS/MS method development would involve optimizing both the chromatographic separation (as discussed in 6.1.1) and the mass spectrometric parameters.

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources for LC-MS/MS thermofisher.comchromatographyonline.com. Given the predicted [M+H]+ adduct for this compound at m/z 220.10805 uni.lu, positive ion mode (ESI+) would likely be used. Multiple Reaction Monitoring (MRM) mode is preferred for quantitative analysis due to its high selectivity and sensitivity thermofisher.comchromatographyonline.com. This involves selecting a precursor ion (parent ion) and monitoring its fragmentation into specific product ions (daughter ions) thermofisher.comjapsonline.com. The molecular weight of this compound is 219.24 g/mol nih.gov.

Optimization of MS/MS parameters would include:

Capillary/Cone Voltage : To optimize ion transfer into the mass spectrometer.

Collision Energy (CE) : To induce fragmentation of the precursor ion into characteristic product ions. Different collision energies are tested to find the optimal energy for each transition thermofisher.com.

MRM Transitions : Identifying at least two transitions (one for quantification, one for confirmation) for this compound. The PubChem entry for this compound provides predicted collision cross-section data for various adducts, which can guide initial MS parameter setup uni.lu. For instance, the [M+H]+ adduct is predicted at m/z 220.10805 uni.lu.

Source and Desolvation Temperatures : To ensure efficient desolvation and ionization.

An illustrative set of LC-MS/MS parameters for this compound is presented in Table 3.

Table 3: Illustrative LC-MS/MS Method Development Parameters for this compound

| Parameter | Typical Setting/Consideration |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) thermofisher.comchromatographyonline.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) thermofisher.comchromatographyonline.com |

| Precursor Ion (Q1) | [M+H]+ for this compound (e.g., m/z ~220) uni.lu |

| Product Ions (Q3) | Two or more characteristic fragment ions (optimized via collision energy) thermofisher.comjapsonline.com |

| Collision Energy | Optimized for each transition (e.g., 10-30 eV) |

| Source Temperature | 100-150 °C |

| Desolvation Temperature | 300-450 °C |

| Desolvation Gas Flow | 800-1000 L/hr |

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of GC with the qualitative and quantitative capabilities of MS. For this compound, if it is sufficiently volatile and thermally stable, GC-MS can provide robust analysis researchgate.netnih.gov.

Similar to GC method development, the chromatographic conditions (column, temperature program, flow rates) would be optimized first nih.gov. For the MS component, Electron Ionization (EI) is the most common ionization mode for GC-MS, producing characteristic fragmentation patterns that aid in compound identification nih.govmdpi.com. Chemical Ionization (CI) can also be used to obtain molecular weight information researchgate.net.

In GC-MS, either full scan mode (for qualitative analysis and unknown identification) or Selected Ion Monitoring (SIM) mode (for targeted quantitative analysis) can be used researchgate.net. For quantitative analysis of this compound, SIM mode would involve monitoring specific characteristic ions of the compound. For GC-MS/MS, Multiple Reaction Monitoring (MRM) would be employed, similar to LC-MS/MS, by monitoring precursor-to-product ion transitions nih.govedqm.eugcms.cz.

An illustrative set of GC-MS parameters for this compound is presented in Table 4.

Table 4: Illustrative GC-MS Method Development Parameters for this compound

| Parameter | Typical Setting/Consideration |

| Ionization Mode | Electron Ionization (EI) nih.gov or Positive Chemical Ionization (PCI) researchgate.net |

| Scan Mode | Full Scan (for qualitative) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantitative) researchgate.netedqm.eugcms.cz |

| Mass Range (Full Scan) | e.g., m/z 50-300 (to cover molecular ion and fragments) |

| Target Ions (SIM) | Characteristic ions of this compound (e.g., molecular ion and key fragments) researchgate.net |

| MRM Transitions (GC-MS/MS) | Precursor ion and specific product ions (optimized) nih.govedqm.eugcms.cz |

| Ion Source Temperature | 200 – 250 °C |

| Transfer Line Temperature | 250 – 280 °C |

Validation of Analytical Procedures

Validation of analytical procedures is a systematic process to demonstrate that the method is suitable for its intended purpose qbdgroup.comich.orgresearchgate.net. This process typically follows ICH guidelines (ICH Q2(R2) and Q14) and involves evaluating several key performance characteristics europa.euqbdgroup.com. For this compound, the validation would ensure the reliability of its quantification and identification.

The typical validation parameters include:

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components ich.orgresearchgate.net. This is often demonstrated by analyzing blank samples, samples spiked with known impurities, and degraded samples to ensure no interference at the retention time or m/z of this compound researchgate.net.

Linearity : The ability of the method to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of analyte in the sample within a given range ich.orgresearchgate.net. This is established by analyzing a series of at least five concentrations of this compound covering the specified range, and plotting the response versus concentration to obtain a correlation coefficient (R²) typically > 0.99 ich.orgmdpi.com.

Range : The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity ich.orgresearchgate.net. For impurity determination, the range typically extends from the quantitation limit to 120% of the specification limit researchgate.net.

Accuracy : The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found researchgate.net. This is assessed by analyzing samples of known concentration (e.g., spiked placebo samples) at multiple levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the recovery ich.orgresearchgate.netscirp.org.

Precision : The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions researchgate.net.

Repeatability (Intra-day precision) : Assessed by analyzing multiple replicate injections (e.g., six) of a homogeneous sample at a single concentration on the same day under the same operating conditions ich.orgresearchgate.net. The Relative Standard Deviation (RSD) is typically calculated nih.gov.

Intermediate Precision (Inter-day/Inter-analyst precision) : Evaluates the effects of random events on the precision of the analytical procedure, such as different days, analysts, or equipment ich.orgresearchgate.net.

Detection Limit (LOD) : The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions ich.orgmdpi.comresearchgate.net. It is often determined based on the signal-to-noise ratio (S/N) of 3:1 nih.gov.

Quantitation Limit (LOQ) : The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy ich.orgmdpi.comresearchgate.net. It is typically determined based on an S/N ratio of 10:1 nih.gov.

Robustness : A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters europa.eu. This involves testing the method's performance under slight changes in parameters like mobile phase pH, column temperature, or flow rate europa.eu.

System Suitability : Tests performed before or during the analysis to ensure the chromatographic system is functioning correctly and is capable of providing data of acceptable quality thermofisher.com. Parameters like tailing factor, theoretical plates, and resolution are monitored thermofisher.com.

Table 5: Illustrative Validation Parameters and Acceptance Criteria (ICH Q2(R2) based)

| Validation Parameter | Acceptance Criterion (Typical) |

| Specificity | No interference from diluent, placebo, impurities, or degradation products researchgate.net |

| Linearity | Correlation coefficient (R²) ≥ 0.99 (for assay); ≥ 0.99 (for impurities) ich.orgmdpi.com |

| Accuracy | Mean recovery between 98.0% and 102.0% (for assay); 90.0% and 110.0% (for impurities) scirp.org |

| Precision | Repeatability (RSD) ≤ 2.0% (for assay); ≤ 5.0% (for impurities) nih.govscirp.org |

| LOD | S/N ratio ≥ 3:1 (e.g., 0.002 ppm for impurities) nih.govmdpi.com |

| LOQ | S/N ratio ≥ 10:1 (e.g., 0.005 ppm for impurities) nih.govmdpi.com |

| Robustness | Results remain within acceptable limits despite small deliberate variations in method parameters europa.eu |

| System Suitability | RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000 thermofisher.com |

Specificity and Selectivity Studies

Specificity is defined as the ability of an analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu Selectivity, often used interchangeably with specificity, refers to the extent to which a method can determine a particular compound in analyzed matrices without interference from other matrix components. rdmcdowall.com A perfectly selective method is considered specific. rdmcdowall.com

For this compound, specificity and selectivity studies would involve demonstrating that the method can accurately identify and quantify the compound without interference from other substances. This is typically achieved by analyzing samples containing the analyte alongside potential interfering compounds (e.g., structurally similar molecules, metabolites, or excipients from a sample matrix) and blank matrix samples. elementlabsolutions.come-b-f.eu In separation techniques like chromatography, specificity can be demonstrated by achieving suitable resolution between this compound and co-eluting components. europa.eu The response of blank samples spiked with related molecules should ideally be below the lower limit of quantitation (LLOQ), and the recovery of the analyte in the presence of interferences should be within acceptable limits, often ±25% of the nominal values. e-b-f.eu

Accuracy and Precision Determinations

Accuracy refers to the closeness of agreement between the value obtained by the analytical method and the true or accepted reference value. elementlabsolutions.comscioninstruments.com For this compound, accuracy would be established across the specified analytical range. Common approaches to determine accuracy include:

Analysis of a known purity analyte: Applying the analytical procedure to a reference material of known purity. europa.eu

Spiking studies: Analyzing synthetic mixtures or blank matrices spiked with known quantities of this compound. The accuracy is then expressed as the percentage recovery of the known, added amount. iosrphr.orgchromatographyonline.comamericanpharmaceuticalreview.com

Comparison with a reference method: If an established, well-characterized reference method exists, results from the new method can be compared to it. americanpharmaceuticalreview.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comchromatographyonline.com Precision is commonly evaluated at different levels:

Repeatability (Intra-assay precision): Measures the precision under the same operating conditions over a short interval of time. This involves analyzing multiple replicates of a homogeneous sample (e.g., a minimum of nine determinations covering the specified range, such as three concentrations with three replicates each). chromatographyonline.comamericanpharmaceuticalreview.com

Intermediate Precision: Assesses the variations within the same laboratory, considering different days, analysts, or equipment.

Reproducibility: Evaluates the precision between different laboratories. chromatographyonline.com

Precision data is often reported as standard deviation (SD) or relative standard deviation (RSD, also known as coefficient of variation or %RSD). iosrphr.org For instance, system precision might involve multiple injections of a single sample preparation, while method precision would involve preparing and analyzing a sample multiple times. americanpharmaceuticalreview.com

Linearity and Range Establishment

Linearity is the ability of an analytical method to provide test results that are directly proportional to the concentration of the analyte within a given range. europa.euchromatographyonline.com For this compound, linearity would be assessed by preparing a series of standard solutions at different concentrations spanning the expected analytical range. These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response against the corresponding analyte concentrations. iosrphr.orgfao.org

The data is typically evaluated using linear least-squares regression. Key parameters to report include the correlation coefficient (R) or coefficient of determination (R²), the y-intercept, and the slope of the regression line. iosrphr.orgeuropa.eu A correlation coefficient greater than 0.99 is generally considered indicative of good linearity. researchgate.net

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte (inclusive) for which it has been demonstrated that the method provides acceptable precision, accuracy, and linearity. europa.euchromatographyonline.com The specified range depends on the intended application of the method. For example, for assay of an active substance, the range is typically 80% to 120% of the test concentration. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified as an exact value. europa.euchromatographyonline.comwisconsin.gov It signifies the point at which a signal can be distinguished from background noise with a certain degree of confidence. unodc.org

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated operational conditions of the method. europa.euchromatographyonline.com The region between the LOD and LOQ indicates the presence of an analyte but is not reliable for quantitative soundness. wisconsin.gov

Common methods for determining LOD and LOQ include:

Signal-to-Noise (S/N) Ratio: This is a widely used approach, especially in chromatographic methods. An S/N ratio of 3:1 is commonly accepted for LOD, while 10:1 is suggested for LOQ. chromatographyonline.comsepscience.comnanalysis.com

Calculation based on Standard Deviation of the Response (Sy) and Slope of the Calibration Curve (S):

LOD = 3.3 * (Sy / S) und.edu

LOQ = 10 * (Sy / S) und.edu The standard deviation of the response (Sy) can be determined from the standard deviation of y-intercepts of regression lines. und.edu

For example, in a study developing an analytical method for a 7-nitroso impurity (a related compound) using UPLC-MS/MS, the LOD was determined to be 0.002 ppm and the LOQ was 0.005 ppm, with a linearity range of 0.005 to 0.06 ppm and an R² value greater than 0.99. researchgate.net While this data is not for this compound directly, it illustrates typical values and validation outcomes for similar nitroso compounds analyzed by advanced techniques.

Example Data for LOD/LOQ (Illustrative, based on similar compounds):

| Parameter | Value | Notes |

| LOD | 0.002 ppm | Illustrative, based on a similar nitroso impurity researchgate.net |

| LOQ | 0.005 ppm | Illustrative, based on a similar nitroso impurity researchgate.net |

| Linearity Range | 0.005 - 0.06 ppm | Illustrative, based on a similar nitroso impurity researchgate.net |

| R² (Correlation Coefficient) | > 0.99 | Illustrative, based on a similar nitroso impurity researchgate.net |

Advanced Analytical Techniques for Trace Analysis

Trace analysis involves the precise measurement and detection of substances present in extremely low concentrations, often in parts per million (ppm), parts per billion (ppb), or even parts per trillion (ppt) ranges. eag.comlabioscientific.comintertek.com For organic compounds like this compound, advanced analytical techniques are essential to achieve the necessary sensitivity and selectivity, especially when dealing with complex sample matrices. intertek.comunivie.ac.at

Hyphenated Techniques are particularly valuable for trace analysis as they combine the separation power of one technique with the detection and identification capabilities of another. mdpi.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS or HPLC-MS/MS): This is a cornerstone methodology for the precise quantification of a wide range of organic pollutants and impurities at trace levels. researchgate.netunivie.ac.atmdpi.com UPLC (or HPLC) provides efficient separation of the analyte from complex matrices and potential interferences, while tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for detection and quantification. researchgate.netmdpi.com The ability of MS/MS to perform multiple reaction monitoring (MRM) significantly enhances its selectivity by monitoring specific fragmentation patterns of the target analyte, reducing background noise and interferences. researchgate.net This technique is particularly suitable for non-volatile or thermally labile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds. labioscientific.commdpi.com While this compound's volatility would need to be considered, GC-MS offers excellent separation and identification capabilities. For compounds that are not sufficiently volatile, derivatization techniques can be employed to make them amenable to GC analysis. mdpi.com The mass spectrometer provides characteristic fragmentation patterns for identification and quantification.

Advanced analytical techniques often involve sophisticated sample preparation strategies to remove contaminants and pre-concentrate the analyte, although modern systems like UPLC-MS/MS are increasingly capable of handling "dirtier" samples, reducing laborious cleanup protocols. sepscience.com The continuous evolution of these techniques, coupled with rigorous method validation, enables highly accurate and reliable trace analysis of complex organic compounds.

In Vitro Biological Activity and Structure Activity Relationship Studies of 7 Nitrogramine

In Vitro Antimicrobial Activity Evaluations

The antimicrobial properties of nitroaromatic compounds are well-documented, with many exhibiting activity against a broad spectrum of microorganisms. encyclopedia.pubmdpi.com The mechanism of action for many nitro-containing molecules involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates like nitroso and superoxide (B77818) species. These reactive species can then cause cellular damage, including DNA damage, ultimately resulting in cell death. encyclopedia.pub

Gramine (B1672134), the parent indole (B1671886) alkaloid of 7-Nitrogramine, and its derivatives have also been a subject of antimicrobial research. nih.govresearchgate.netnih.gov For instance, gramine itself has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net Furthermore, various derivatives of gramine have demonstrated antibacterial and antifungal properties. tandfonline.comresearchgate.netresearchgate.net

Given these precedents, it is plausible that this compound could exhibit antimicrobial activity. The presence of the nitro group on the indole scaffold, a core structure in many antimicrobial agents, suggests potential for such effects. However, without direct experimental evaluation, the specific spectrum and potency of this compound's antimicrobial activity remain to be determined.

Table 1: Examples of In Vitro Antimicrobial Activity of Related Compounds

| Compound | Test Organism | Activity |

|---|---|---|

| Gramine | Escherichia coli | MIC: 16.92 µg/mL nih.govresearchgate.net |

| Gramine | Staphylococcus aureus | MIC: 6.26 µg/mL nih.govresearchgate.net |

| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | MIC: 6.25 µg/mL nih.gov |

In Vitro Anticancer Activity Assessments

Nitro-containing compounds have been a cornerstone in the development of anticancer agents. mdpi.com The indole scaffold, present in this compound, is also a key feature in numerous natural and synthetic compounds with potent anticancer properties, including well-known alkaloids like vincristine (B1662923) and vinblastine. mdpi.com

Recent studies on nitroindoles have further highlighted their potential in oncology. For example, a series of 5-nitroindole (B16589) derivatives were synthesized and found to act as binders of the c-Myc G-quadruplex, a DNA structure implicated in cancer. These compounds were shown to downregulate the expression of the c-Myc oncogene and induce cell-cycle arrest in cancer cells. nih.govnih.gov Specifically, certain derivatives demonstrated significant inhibition of cell proliferation in HeLa cells with IC50 values in the low micromolar range. nih.gov

Derivatives of gramine have also been explored for their anti-gastric cancer activity. Through structural modifications, researchers have been able to develop gramine-based hybrids that exhibit potent antiproliferative activity against gastric cancer cell lines. researchgate.net One such derivative demonstrated an IC50 value of 3.74 μM against MGC803 human gastric cancer cells and was found to induce apoptosis and cause cell cycle arrest. researchgate.net Another study highlighted the potential of indole-based 1,3,4-oxadiazoles as anticancer agents, with one compound showing significant activity against various cancer cell lines, including colorectal, lung, and melanoma. mdpi.com

These findings suggest that this compound, combining both the nitro group and the gramine-related indole structure, is a promising candidate for in vitro anticancer activity.

Table 2: In Vitro Anticancer Activity of Structurally Related Compounds

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| 5-Nitroindole derivative (5) | HeLa | 5.08 ± 0.91 µM nih.gov |

| 5-Nitroindole derivative (7) | HeLa | 5.89 ± 0.73 µM nih.gov |

| Gramine-based hybrid (16h/79c) | MGC803 (gastric cancer) | 3.74 µM researchgate.net |

| Indole-based 1,3,4-oxadiazole (B1194373) (2e) | HCT116 (colorectal cancer) | 6.43 ± 0.72 µM mdpi.com |

| Indole-based 1,3,4-oxadiazole (2e) | A549 (lung cancer) | 9.62 ± 1.14 µM mdpi.com |

In Vitro Enzyme Modulation and Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. creative-enzymes.comwikipedia.orgteachmephysiology.com While direct studies on this compound are lacking, the inhibitory activities of related nitro-containing heterocyclic compounds provide valuable insights. A prominent example is 7-nitroindazole (B13768), a well-known inhibitor of nitric oxide synthase (NOS). Although structurally distinct from an indole, the indazole core of 7-nitroindazole shares similarities, and its study offers a potential model for the enzyme-modulating capacity of a nitro-substituted heterocyclic compound.

Research has shown that derivatives of 7-nitro-1H-indole-2-carboxylic acid can act as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. researchgate.net This demonstrates that nitroindoles have the potential to modulate the activity of key metabolic enzymes.

The nitro group itself can act as a masked electrophile, enabling covalent inhibition of enzymes. nih.gov This occurs through the activation of the nitro group to its nitronic acid tautomer within the enzyme's active site, which can then react with nucleophilic residues like cysteine. nih.gov Given this reactivity, it is conceivable that this compound could act as an inhibitor for certain enzymes through a similar mechanism.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues in In Vitro Systems

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how specific structural features influence the pharmacological effects of a compound. drugdesign.org For nitroaromatic compounds, key factors that often dictate their biological activity include the nature and position of substituents on the aromatic ring.

In the context of nitro-containing bioactive molecules, modifications to the substituents can profoundly impact their potency and selectivity. For instance, in a study of antitubercular nitroimidazoles, the replacement of an oxygen atom at the 2-position of the imidazole (B134444) ring with nitrogen or sulfur resulted in equipotent analogs, while acylation of an amino series or oxidation of a thioether significantly reduced potency. nih.gov This highlights the sensitivity of biological activity to subtle electronic and steric changes.